(Chloromethyl)-trimethylammonium chloride
Description
Properties
IUPAC Name |
chloromethyl(trimethyl)azanium;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11ClN.ClH/c1-6(2,3)4-5;/h4H2,1-3H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBSLGBOEWZMSAL-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCl.[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20543606 | |
| Record name | Chloro-N,N,N-trimethylmethanaminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20543606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21478-66-0 | |
| Record name | Chloro-N,N,N-trimethylmethanaminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20543606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Pathways for Chloromethyl Trimethylammonium Chloride
Quaternization Reactions and Precursor Chemistry
Quaternization involves the alkylation of a tertiary amine to form a quaternary ammonium (B1175870) salt. The synthesis of (Chloromethyl)-trimethylammonium chloride is a classic example of this reaction type, known as the Menshutkin reaction, where a tertiary amine is treated with a halogen derivative. nih.gov
The most direct method for synthesizing this compound is the reaction between trimethylamine (B31210) and a chloromethylating agent like chloromethyl chloride or dichloromethane (B109758).
Reaction with Chloromethyl Chloride : This process involves the direct quaternization of trimethylamine with chloromethyl chloride. To minimize hydrolysis and other side reactions, the reaction is typically conducted under controlled conditions. Key parameters include maintaining a low temperature, often between 0–5°C, and using an inert atmosphere.
Reaction with Dichloromethane : An alternative approach uses dichloromethane as the chloromethylating agent. The synthesis is carried out by reacting trimethylamine with dichloromethane in a suitable solvent, such as acetonitrile (B52724). The desired product is subsequently crystallized from the reaction mixture.
The reaction is a nucleophilic substitution where the nitrogen atom of trimethylamine attacks the electrophilic carbon of the chloromethyl group.
Reaction Parameters for Quaternization of Trimethylamine
| Parameter | Condition | Rationale |
|---|---|---|
| Temperature | 0–5°C | To control the exothermic reaction and minimize side products. |
| Atmosphere | Inert (e.g., Nitrogen, Argon) | To prevent hydrolysis of the chloromethylating agent. |
| Solvent | Acetonitrile | Provides a suitable medium for the reactants. |
Industrial production methods for choline (B1196258) chloride, a structurally related quaternary ammonium salt, can be adapted for the synthesis of this compound. Choline chloride is produced on a large scale via several routes, primarily involving trimethylamine. atamankimya.comwikipedia.org
The main industrial synthesis of choline chloride involves the reaction of ethylene (B1197577) oxide, hydrogen chloride, and trimethylamine. atamankimya.comkingsmate-chem.com Another common method is the reaction of trimethylamine with 2-chloroethanol. atamankimya.comwikipedia.org By substituting the hydroxyl-containing precursor (ethylene oxide or 2-chloroethanol) with a suitable chloromethylating agent, the synthesis can be redirected to produce this compound. This adaptation leverages the established industrial infrastructure and handling procedures for trimethylamine.
Comparison of Precursors in Quaternary Ammonium Salt Synthesis
| Target Compound | Primary Precursors |
|---|---|
| Choline Chloride | Trimethylamine, Ethylene Oxide, HCl |
| Choline Chloride | Trimethylamine, 2-Chloroethanol |
Beyond the direct quaternization with chloromethylating agents, other synthetic strategies for quaternary ammonium salts (QAS) can be applied. These methods often focus on improving reaction efficiency, safety, or environmental impact.
Alternative Alkylating Agents : Instead of traditional alkyl halides, "green chemistry" alternatives like dimethyl carbonate can be used for quaternization. osti.gov
Process Technology : Advances in reaction technology, such as the use of continuous flow synthesis, can offer better control over reaction parameters, leading to improved scalability and energy efficiency compared to batch processes. google.com
Catalysis : Phase-transfer catalysis is a technique that facilitates reactions between reactants in different phases (e.g., liquid-liquid), which can enhance reaction rates and yields in quaternization processes.
Role of the Compound in Advanced Synthetic Transformations
This compound is not only an end product but also a valuable intermediate in the synthesis of other chemical compounds due to its reactive chloromethyl group.
The primary application of this compound in further syntheses is as a reagent for creating a variety of other quaternary ammonium compounds. The reactive C-Cl bond in the chloromethyl group allows for nucleophilic substitution reactions, enabling the introduction of the trimethylammonium methyl group onto other molecules.
A significant application is in the production of ion-exchange resins. In this process, this compound can be used to functionalize polymer backbones. For instance, it can react with aromatic compounds, such as polystyrene, in a process that attaches the quaternary ammonium group to the polymer, thereby creating a strongly basic anion exchanger. google.com These materials are crucial for applications in water treatment and environmental remediation.
The chemical structure of this compound suggests its potential as an intermediate in the synthesis of other important quaternary ammonium compounds like choline and tetramethylammonium (B1211777) hydroxide (B78521) (TMAH).
Synthesis of Choline : Research on the metabolism of the related compound (2-chloroethyl)trimethylammonium chloride has shown that it can be converted to choline in biological systems. researchgate.net This suggests that a chemical pathway involving the substitution of the chloride with a hydroxide group could be a potential, though not widely documented, route to choline derivatives.
Synthesis of Tetramethylammonium Hydroxide (TMAH) : The industrial synthesis of TMAH often involves the electrolysis of tetramethylammonium salts, such as tetramethylammonium chloride. google.comgoogle.com One of the earliest methods for preparing TMAH is through a salt metathesis reaction between tetramethylammonium chloride and potassium hydroxide in methanol (B129727). wikipedia.org While direct conversion from this compound is not a standard route, its role as a precursor to other tetramethylammonium salts could position it as an early-stage intermediate in a multi-step synthesis of TMAH.
Polymerization Initiatives and Copolymerization Pathways
This compound and structurally related compounds possessing a reactive chloromethyl group serve as significant precursors and participants in various polymerization reactions. The lability of the chlorine atom on the methyl group allows it to be a focal point for initiating polymerization, particularly through cationic mechanisms, and for incorporation into copolymers.
Polymerization Initiatives
The primary role of compounds featuring a chloromethyl group in polymerization is as an initiator, often in cationic polymerization. Cationic polymerization is a form of chain-growth polymerization involving a cationic active center. wikipedia.org The process is initiated by an electrophile, which causes an alkene's pi bond to form a carbocation, propagating the polymer chain. libretexts.org
Alkyl halides, such as those with a chloromethyl moiety, are effective initiators, typically requiring a co-initiator, such as a Lewis acid or a Brønsted acid. libretexts.orgnii.ac.jp The Lewis acid interacts with the alkyl halide, abstracting the halide and generating a carbocation that can then attack a monomer unit to begin polymerization. nii.ac.jp
A well-studied analogue is p-(chloromethyl)styrene (CMS). Controlled cationic polymerization of CMS has been achieved using an alcohol initiator in conjunction with a Lewis acid like BF₃·OEt₂. researchgate.net In this system, the Lewis acid selectively activates a C-O bond, but the chlorobenzyl groups can also act as initiating sites for the reaction. researchgate.net Similarly, Lewis acids like titanium (IV) chloride (TiCl₄) have been used as co-initiators in the cationic copolymerization of isobutylene (B52900) and chlorostyrene. researchgate.net The mechanism involves the abstraction of the chloride atom, creating a stable carbocation that initiates the growth of the polymer chain. nii.ac.jp
The general initiation process can be summarized as follows:
Activation: The Lewis acid (e.g., AlCl₃, BF₃) complexes with the chloromethyl group.
Carbocation Formation: The Lewis acid abstracts the chloride ion, generating a carbocation on the methyl group and a complex counter-ion (e.g., AlCl₄⁻).
Initiation: The newly formed carbocation acts as the electrophile, attacking the double bond of a monomer to start the polymer chain.
The stability of the resulting carbocation and the non-nucleophilic nature of the counter-ion are crucial for successful propagation. wikipedia.org
Copolymerization Pathways
Compounds with chloromethyl groups are also valuable as comonomers, allowing for the introduction of reactive sites along a polymer backbone. These reactive "handles" can be used for subsequent post-polymerization modifications, such as grafting or cross-linking.
The copolymerization of 4-chloromethyl styrene (B11656) (CMS) with various monomers has been extensively researched. Free radical polymerization is a common method used to synthesize these copolymers. For instance, CMS has been successfully copolymerized with monomers such as 2-ethyl hexyl acrylate (B77674) (EHA), 1,1-dichloroethylene (DCE), and N-vinyl-2-pyrrolidone (NVP) using α,α'-azobisisobutyronitrile (AIBN) as the initiator. sid.ir The resulting copolymers contain pendant chloromethyl groups that can undergo further chemical transformations. sid.ir
The principles of copolymerization also apply to other cationic monomers, such as quaternary ammonium salts like 3-(methacryloylaminopropyl) trimethylammonium chloride (MAPTAC). The copolymerization of MAPTAC with acrylic acid (AA) in an aqueous solution demonstrates how electrostatic interactions from the cationic charges can influence system reactivity. mdpi.com In this specific system, azeotropic behavior is observed, where the composition of the copolymer is dependent on the initial monomer content. mdpi.com For monomer mixtures with up to 60 mol% MAPTAC, the copolymer becomes enriched in MAPTAC, while for MAPTAC-rich mixtures, it becomes enriched in AA. mdpi.com
Below is a table summarizing copolymerization studies involving monomers structurally related to this compound.
| Monomer 1 | Monomer 2 | Polymerization Method | Initiator/Catalyst | Key Finding | Reference |
|---|---|---|---|---|---|
| 4-Chloromethyl styrene (CMS) | 2-ethyl hexyl acrylate (EHA) | Free Radical Solution Polymerization | AIBN | Synthesized a copolymer with reactive chloromethyl groups for potential modification. | sid.ir |
| 4-Chloromethyl styrene (CMS) | N-vinyl-2-pyrrolidone (NVP) | Free Radical Solution Polymerization | AIBN | Produced a copolymer where the chlorine atom can be substituted nucleophilically. | sid.ir |
| 3-(Methacryloylaminopropyl) trimethylammonium chloride (MAPTAC) | Acrylic Acid (AA) | Radical Copolymerization | V-50 | Demonstrated azeotropic behavior influenced by electrostatic interactions of the cationic monomer. | mdpi.com |
| (Vinylbenzyl)trimethylammonium chloride | Acrylamide & N-vinylpyrrolidone | Inverse Microemulsion Polymerization | Not specified | Synthesized water-soluble terpolymers with properties dependent on the synthesis method. | researchgate.net |
The following table details specific research findings related to polymerization involving these classes of compounds.
| Compound/Monomer | Polymerization Type | Initiator/Catalyst System | Key Research Finding | Reference |
|---|---|---|---|---|
| p-(Chloromethyl)styrene (CMS) | Controlled Cationic Polymerization | CH₃CH(Ph)OH / BF₃·OEt₂ | Achieved controlled polymerization by selective activation of the C-O bond, avoiding reactions with the pendant chloromethyl groups. | researchgate.net |
| (3-Acrylamidopropyl)trimethylammonium chloride (AMPTMA) | SARA ATRP | Cu(0) / Me₆TREN | Successfully performed a controlled radical polymerization in environmentally friendly solvents (water/ethanol), achieving narrow molecular weight distributions. | rsc.org |
| Poly(3-methacryloylamido propyl trimethyl ammonium chloride) (PMAPTAC) | Radical Polymerization | Ammonium persulfate (APS) or V-50 | Studied the kinetics of polymerization, showing the rate increased with monomer and initiator concentrations and temperature. | researchgate.net |
| Styrene-divinylbenzene copolymers | Quaternization (Post-modification) | Pyridine | Used the quaternization reaction of chloromethyl groups to determine their accessibility within the porous copolymer structure. | researchgate.net |
Chemical Reactivity and Mechanistic Investigations of Chloromethyl Trimethylammonium Chloride
Nucleophilic Substitution Reactions at the Chloromethyl Moiety
The chloromethyl group in (Chloromethyl)-trimethylammonium chloride is an electrophilic center that readily undergoes nucleophilic substitution reactions. The positively charged quaternary ammonium (B1175870) group enhances the electrophilicity of the chloromethyl carbon, making it susceptible to attack by a wide range of nucleophiles. This reactivity allows for the introduction of the trimethylammonium methyl group onto various substrates.
The general mechanism for the nucleophilic substitution is typically a bimolecular process (SN2). In this reaction, a nucleophile attacks the carbon atom of the chloromethyl group, leading to the displacement of the chloride ion in a single, concerted step. The rate of these reactions is influenced by several factors, including the strength of the nucleophile, the solvent, and the steric hindrance around the reaction center.
Common nucleophiles that react with this compound include:
Hydroxide (B78521) ions: Leading to the formation of the corresponding trimethylammonium-substituted methanol (B129727) derivative.
Amines: Resulting in the formation of more complex quaternary ammonium salts. The reaction of amines with chloromethyl ethoxysilanes, a related class of compounds, demonstrates varying reaction rates depending on the nature of the amine. nih.gov
Azide (B81097) and Cyanide ions: These reactions provide routes to introduce azido (B1232118) and cyano functionalities, respectively. For instance, (benzamidomethyl)triethylammonium chloride, a similar quaternary ammonium salt, reacts with sodium azide and potassium cyanide to yield the corresponding benzamidomethyl azide and cyanide. libretexts.org
The table below summarizes the products of nucleophilic substitution reactions of this compound with various nucleophiles.
| Nucleophile | Reagent Example | Product |
| Hydroxide | Sodium Hydroxide | (Hydroxymethyl)trimethylammonium chloride |
| Amine | Ammonia | (Aminomethyl)trimethylammonium chloride |
| Azide | Sodium Azide | (Azidomethyl)trimethylammonium chloride |
| Cyanide | Potassium Cyanide | (Cyanomethyl)trimethylammonium chloride |
This table is illustrative and based on the general reactivity of chloromethyl compounds.
Conformational and Electronic Influences of the Quaternary Ammonium Group
The quaternary ammonium group in this compound exerts significant conformational and electronic effects that modulate its reactivity.
Conformational Influences: The bulky trimethylammonium group introduces considerable steric hindrance around the chloromethyl reaction center. nih.gov This steric bulk can influence the approach of nucleophiles in SN2 reactions. While the trimethylammonium group is larger than a simple methyl group, its impact on reaction rates depends on the size of the attacking nucleophile. For smaller nucleophiles, the reaction can still proceed efficiently. Computational studies on related systems, such as the reaction of substituted chloromethyl tetrahydrofuran (B95107) derivatives with trimethylamine (B31210), have analyzed the conformational freedom of the chloromethyl group and its influence on the reaction pathway. youtube.com
Electronic Influences: The quaternary ammonium group is strongly electron-withdrawing due to the positive charge on the nitrogen atom. This inductive effect has several important consequences:
Increased Electrophilicity: The electron-withdrawing nature of the quaternary ammonium group polarizes the C-Cl bond in the chloromethyl moiety, making the carbon atom more electron-deficient and thus more susceptible to nucleophilic attack. This enhances the rate of SN2 reactions compared to unfunctionalized chloromethyl compounds.
Stabilization of the Transition State: In an SN2 reaction, the transition state has a trigonal bipyramidal geometry with partial negative charges on both the incoming nucleophile and the leaving group. The positively charged quaternary ammonium group can electrostatically stabilize this negatively charged transition state, thereby lowering the activation energy and accelerating the reaction. rsc.org
Catalytic Functionality: Phase-Transfer Catalysis
This compound, like many other quaternary ammonium salts, can function as a phase-transfer catalyst (PTC). rsc.org Phase-transfer catalysis is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase.
Mechanism of Phase-Transfer Catalysis:
The fundamental principle of phase-transfer catalysis relies on the ability of the quaternary ammonium cation to transport an anionic reactant from the aqueous phase into the organic phase, where it can react with an organic substrate. The mechanism can be summarized in the following steps:
Anion Exchange: In the aqueous phase, the chloride anion of the (Chloromethyl)-trimethylammonium salt can be exchanged for the anionic nucleophile (Nu⁻) that is intended to react with the organic substrate.
Phase Transfer: The resulting quaternary ammonium salt, now paired with the nucleophilic anion [(CH₃)₃N⁺CH₂Cl]Nu⁻, is lipophilic enough to migrate across the phase boundary into the organic phase.
Reaction in the Organic Phase: Once in the organic phase, the "naked" and highly reactive nucleophile attacks the organic substrate, leading to the desired product. The quaternary ammonium cation is regenerated with the leaving group of the substrate.
Return to Aqueous Phase: The regenerated quaternary ammonium salt can then return to the aqueous phase to pick up another nucleophilic anion, thus completing the catalytic cycle.
This process allows for reactions to occur under mild conditions and often with higher yields and selectivities than conventional methods. The efficiency of the phase-transfer process is influenced by the structure of the quaternary ammonium salt, particularly the length of the alkyl chains, which affects its lipophilicity. researchgate.net
The table below outlines the key steps in the phase-transfer catalytic cycle.
| Step | Process | Location |
| 1 | Anion Exchange | Aqueous Phase / Interface |
| 2 | Phase Transfer of Nucleophile | Interface to Organic Phase |
| 3 | Nucleophilic Reaction | Organic Phase |
| 4 | Regeneration of Catalyst | Organic Phase |
| 5 | Return of Catalyst | Interface to Aqueous Phase |
Computational and Quantum Chemical Studies of Reaction Mechanisms
Computational and quantum chemical methods provide invaluable insights into the reaction mechanisms, transition states, and energy profiles of reactions involving this compound. Density Functional Theory (DFT) is a particularly powerful tool for these investigations.
Computational studies, such as those performed on the SN2 reaction between methyl chloride and trimethylamine, can be used to model the reaction of this compound with nucleophiles. youtube.com These studies allow for the detailed characterization of the transition state geometry and the calculation of the activation energy barrier.
Transition State Analysis: For an SN2 reaction, the transition state is characterized by a trigonal bipyramidal arrangement around the central carbon atom, with the nucleophile and the leaving group in apical positions. Computational analysis can determine bond lengths, bond angles, and vibrational frequencies of the transition state, confirming its nature as a first-order saddle point on the potential energy surface. For example, in the reaction of methyl chloride with trimethylamine, the transition state geometry shows a partially formed C-N bond and a partially broken C-Cl bond. youtube.com
The following table provides a conceptual representation of the energetic parameters that can be determined from computational studies of an SN2 reaction.
| Parameter | Description |
| EReactants | Energy of the isolated reactants |
| ETS | Energy of the transition state |
| EProducts | Energy of the isolated products |
| Activation Energy (ΔE‡) | ETS - EReactants |
| Reaction Energy (ΔErxn) | EProducts - EReactants |
Quaternary ammonium salts can catalyze the ring-opening of epoxides. In the case of unsymmetrical epoxides, the reaction can proceed with different regioselectivities, leading to two possible products. The regioselectivity is determined by whether the nucleophile attacks the more substituted or the less substituted carbon atom of the epoxide ring.
Computational studies have been employed to elucidate the factors controlling the regioselectivity of epoxide ring-opening reactions. rsc.orgresearchgate.net These studies have shown that the outcome of the reaction is a delicate balance between steric and electronic effects.
Under basic or neutral conditions (SN2-like): The nucleophile typically attacks the less sterically hindered carbon atom. This is the common pathway for ring-opening reactions catalyzed by quaternary ammonium salts where the anion of the salt acts as the nucleophile. researchgate.net
Under acidic conditions (SN1-like): The epoxide oxygen is first protonated, and the C-O bond begins to break, leading to a buildup of positive charge on the more substituted carbon atom, which can better stabilize it. The nucleophile then attacks this more electrophilic carbon.
DFT calculations on the ring-opening of epoxides catalyzed by quaternary ammonium salts have shown that the catalyst's anion initiates the ring-opening by attacking one of the epoxide carbons. rsc.org The calculations can predict the preferred site of attack by comparing the activation energies for the two possible pathways. For instance, in the reaction of ethylene (B1197577) oxide with CO₂ catalyzed by quaternary ammonium salts, DFT studies have elucidated the detailed mechanism, including the initial ring-opening step.
The table below summarizes the general trends in the regioselectivity of epoxide ring-opening.
| Reaction Conditions | Predominant Site of Nucleophilic Attack | Controlling Factor |
| Basic / Neutral (SN2-like) | Less substituted carbon | Steric hindrance |
| Acidic (SN1-like) | More substituted carbon | Electronic stabilization of partial positive charge |
Applications in Plant Sciences and Agricultural Research
Modulation of Plant Growth and Developmental Processes
(Chloromethyl)-trimethylammonium chloride is widely recognized for its profound effects on the physical structure of plants. Its application leads to significant alterations in stem architecture, branching patterns, and the transition to reproductive stages.
One of the most prominent effects of this compound is the reduction of stem elongation, a characteristic that is highly valued in modern agriculture for preventing lodging in cereal crops. This is achieved by shortening the internodes, the segments of the stem between leaf nodes.
Research on wheat has demonstrated that the application of this compound can significantly decrease plant height by shortening the upper internodes. researchgate.net In a study on two wheat varieties, 'Luyuan 502' and 'Liaochun 18', treatment with a 2.0% and 2.5% solution of this compound resulted in a significant reduction in plant height, with decreases of 38.71% and 18.95% respectively, compared to untreated control plants. researchgate.net Similarly, grapevines treated with this compound show a marked suppression of shoot elongation. mdpi.com
Table 1: Effect of this compound on Stem Height in Wheat Varieties
| Wheat Variety | Treatment Concentration (%) | Plant Height Reduction (%) |
| Luyuan 502 | 2.0 | 38.71 |
| Liaochun 18 | 2.5 | 18.95 |
Data sourced from a study on the effects of this compound on wheat growth. researchgate.net
This compound also influences the number of productive stems, or tillers, in cereal crops. Increased tillering can lead to a higher number of ears per plant and subsequently, a greater grain yield. researchgate.net
In winter barley, the application of this compound has been shown to increase the number of tillers per plant. Studies have indicated that treated plants bear more tillers, a trend that continues until the anthesis stage of development. This increase in tiller number is a direct contributor to the observed yield enhancements in many cereal crops. researchgate.net For instance, in one study, the number of ears per wheat plant was shown to increase following treatment. researchgate.net
Table 2: Impact of this compound on Tillering in Winter Barley
| Treatment | Tiller Number per Plant (relative to control) |
| Control | 100% |
| This compound | >100% (Increased) |
This table represents a qualitative summary of findings indicating an increase in tiller number.
The transition from vegetative to reproductive growth is a critical phase in a plant's life cycle, and this compound can play a role in modulating this process. Its effects on flowering can vary depending on the plant species and the timing of application.
In some ornamental plants, this compound has been observed to hasten flowering. researchgate.net However, in tomato plants, its application can accelerate flowering but may also lead to a decrease in fruit yield, number, and size under certain conditions. ekb.eg Research on cotton has shown that spraying with this compound can increase the number of bolls per plant, which is a key component of yield. researchgate.net One study found that two sprays of the compound significantly increased the number of bolls per plant to 35.89 compared to control plants. nih.gov
Table 3: Influence of this compound on Cotton Boll Number
| Treatment | Number of Bolls per Plant |
| Control | Not specified |
| Two Sprays of this compound | 35.89 |
Data from a field experiment on Bt cotton. nih.gov
Interactions with Endogenous Plant Hormonal Systems
The visible effects of this compound on plant growth are a manifestation of its interference with the complex network of plant hormones. Its primary mode of action is through the antagonism of gibberellin biosynthesis, but it also appears to modulate the levels of cytokinins.
This compound is a well-established inhibitor of gibberellin (GA) biosynthesis. mdpi.com Gibberellins are a class of hormones that are crucial for stem elongation, and by blocking their production, this compound induces a dwarfing effect on plants.
The inhibitory action occurs at the early stages of the GA biosynthesis pathway. Specifically, it blocks the activity of ent-kaurene (B36324) synthase, an enzyme that catalyzes a key step in the formation of the gibberellin precursor, ent-kaurene. This inhibition prevents the cyclization of geranylgeranyl pyrophosphate to ent-kaurene, thereby halting the production of active gibberellins.
Emerging evidence suggests that this compound may also influence the levels of another critical group of plant hormones, the cytokinins. Cytokinins are involved in a wide array of physiological processes, including cell division, root and shoot growth, and leaf senescence.
Some studies indicate that treatment with this compound can lead to an increase in cytokinin content. While the exact mechanisms are still under investigation, it is hypothesized that the inhibition of gibberellin biosynthesis may indirectly lead to a shift in the hormonal balance, favoring the accumulation of cytokinins. Furthermore, research on related compounds has shown that they can induce the expression of genes involved in cytokinin signaling. In cotton, for instance, treatment with mepiquat (B94548) chloride, another quaternary ammonium (B1175870) compound, led to the upregulation of cytokinin signaling genes. shirazu.ac.ir It has also been observed that the expression of cytokinin oxidase/dehydrogenase (CKX) genes, which are responsible for cytokinin degradation, can be modulated by various hormonal and environmental signals. nih.govnih.gov The interplay between this compound and cytokinin metabolism represents an active area of research, with potential implications for understanding and manipulating plant growth and stress responses.
Plant Physiological Responses and Acclimation to Environmental Stressors
This compound has been shown to induce a range of physiological responses in plants that contribute to their ability to acclimate to various environmental stressors. By modulating key metabolic pathways and physiological processes, this compound can enhance a plant's tolerance to adverse conditions.
The application of this compound significantly influences both primary and secondary metabolism in plants. A primary effect is the increase in chlorophyll (B73375) content in leaves, which can enhance photosynthetic capacity. plantgrowthhormones.com Research on Panax ginseng seedlings treated with 200 mg·L⁻¹ of the compound showed a 10.3% increase in chlorophyll a and a 12.6% increase in chlorophyll b. ahdb.org.ukagronomysociety.org.nz
Under stress conditions, this compound has been observed to increase the levels of osmoprotectants such as soluble sugars and proline in wheat, which help maintain cellular water balance. researchgate.net Furthermore, it can bolster the plant's antioxidant defense system. In the Panax ginseng study, treatment led to notable increases in the activity of key antioxidant enzymes: superoxide (B77818) dismutase (SOD) by 12.2%, catalase (CAT) by 17.0%, and peroxidase (POD) by 38.7%. ahdb.org.ukagronomysociety.org.nz This was accompanied by an 18.1% decrease in malondialdehyde, a marker of oxidative stress. ahdb.org.ukagronomysociety.org.nz
Table 1: Effect of this compound on Plant Metabolism
Plant Species Parameter Treatment Observed Effect (% Change from Control) Reference Panax ginseng Chlorophyll a 200 mg·L⁻¹ +10.3% [11, 15] Panax ginseng Chlorophyll b 200 mg·L⁻¹ +12.6% [11, 15] Panax ginseng Superoxide Dismutase (SOD) Activity 200 mg·L⁻¹ +12.2% [11, 15] Panax ginseng Catalase (CAT) Activity 200 mg·L⁻¹ +17.0% [11, 15] Panax ginseng Peroxidase (POD) Activity 200 mg·L⁻¹ +38.7% [11, 15] Angelica sinensis Coniferyl ferulate 0.1 g/L +51.97% mdpi.com Angelica sinensis Senkyunolide A 0.1 g/L +63.62% mdpi.com Astragali Radix Astragaloside I Varies +14.59% to +62.55%
This compound is recognized for its ability to improve plant tolerance to a range of abiotic stresses, including drought, salinity, and cold. plantgrowthhormones.commdpi.comThe physiological changes induced by the compound, such as enhanced antioxidant capacity and accumulation of osmoprotectants, are key to this increased resilience. researchgate.netm-hikari.comFor instance, under drought conditions, its application on wheat has been found to partially compensate for the adverse effects, leading to yield improvements of 30% to 60% compared to untreated, stressed plants. iut.ac.ir With respect to cold and frost tolerance, the application of this compound can help plants acclimatize to lower temperatures. Studies have shown that plants treated with this compound exhibit increased frost resistance. This is associated with physiological adjustments such as an increase in water-soluble proteins and a decrease in transpiration rate due to a reduction in the number of stomata. plantgrowthhormones.comThe enhanced activity of antioxidant enzymes and the accumulation of solutes like proline and soluble sugars in wheat treated with the compound contribute to lowering the freezing point of the cell sap and protecting cellular structures from damage, although direct percentage increases in survival from frost are not consistently reported. researchgate.net
Table 2: Physiological Changes Associated with Enhanced Abiotic Stress Resistance by this compound in WheatAgronomic Efficacy and Crop Yield Optimization Studies
The practical application of this compound in agriculture is primarily aimed at optimizing crop architecture and, consequently, improving yield and harvestability. Its efficacy has been most notably demonstrated in cereal crops.
One of the most significant agronomic benefits of this compound is the enhancement of lodging resistance in cereals. researchgate.netfao.orgLodging, the bending or breaking of stems, can lead to substantial yield losses. By inhibiting gibberellin biosynthesis, the compound reduces internode elongation, resulting in shorter and thicker stems that are more resistant to lodging. mdpi.comresearchgate.net Field studies have consistently demonstrated this effect across various cereal crops. In winter oats, for example, application at the GS 32 growth stage resulted in an average stem length reduction of 24% in one season and 31% in the next. shirazu.ac.irIn wheat, treatments have been shown to reduce plant height by up to 38.71%. researchgate.netResearch in barley has shown that a combined treatment program including this compound can reduce the lodging score by a significant margin. researchgate.netThis structural modification allows for the application of higher levels of nitrogen fertilizers to boost yield potential without the concomitant risk of lodging.
Table 3: Efficacy of this compound in Enhancing Lodging Resistance in Cereals
Crop Parameter Observed Effect Reference Winter Oats Stem Length Reduction 24% to 31% plantgrowthhormones.com Wheat Plant Height Reduction Up to 38.71% shirazu.ac.ir Barley Lodging Score Reduction Significant reduction, especially in combined treatments fao.org Winter Wheat Lodging Reduced compared to high fertility control researchgate.net
Table 4: Influence of this compound on Biomass Partitioning and Yield ComponentsAcademic Research on Derivatives and Analogues of Chloromethyl Trimethylammonium Chloride
Structural Modification Strategies and Their Biological Implications
The biological activity of quaternary ammonium (B1175870) compounds (QACs) is intrinsically linked to their molecular structure. Researchers have systematically modified the structure of compounds related to (Chloromethyl)-trimethylammonium chloride to understand and optimize their biological effects, particularly in agriculture as plant growth regulators.
One of the most studied analogues is (2-Chloroethyl)-trimethylammonium chloride, commonly known as chlormequat (B1206847) chloride. Its primary biological effect is the regulation of plant growth, where it typically reduces stem elongation and promotes a more robust, compact plant structure. researchgate.net This is achieved by antagonizing the effects of gibberellins, a class of plant hormones responsible for stem elongation. researchgate.net
Structural modification studies have explored several aspects:
Alkyl Chain Length: The distance between the quaternary ammonium head and the reactive chloride group is critical. For instance, the activity of (2-Chloroethyl)-trimethylammonium chloride as a plant growth retardant is well-established. researchgate.net Modifications to this two-carbon chain can significantly alter the compound's efficacy and mode of action.
Quaternary Ammonium Group: The nature of the alkyl groups on the nitrogen atom influences the compound's steric and electronic properties. While the trimethylammonium group is common, substituting these methyl groups with larger alkyl groups can impact the molecule's interaction with biological targets.
Halide Group: The reactivity of the compound is also dependent on the halide. For example, (2-Bromoethyl)trimethylammonium bromide is another active analogue, indicating that bromine can substitute chlorine while retaining biological function. researchgate.net
These modifications allow for the creation of a spectrum of compounds with varied biological activities, from enhancing cognitive function by increasing acetylcholine (B1216132) levels in the brain to promoting lipid metabolism. The interaction mechanism often involves the reactive chloromethyl or chloroethyl group forming covalent bonds with nucleophilic sites on target molecules, while the positively charged quaternary ammonium group facilitates interaction and stabilization.
Comparative Analysis with Structurally Related Quaternary Ammonium Compounds
This compound belongs to the broader class of Quaternary Ammonium Compounds (QACs), which are cationic surfactants with a wide array of applications. nih.govhnu.edu.cn A comparative analysis highlights the unique and shared properties among these compounds, which are often categorized based on the nature of the alkyl groups attached to the nitrogen atom.
Key classes of structurally related QACs include:
Alkyltrimethylammonium compounds (ATMACs): Similar to the title compound, these feature one long hydrophobic alkyl chain and three methyl groups. The length of the alkyl chain is a primary determinant of their properties.
Dialkyldimethylammonium compounds (DADMACs): These contain two long alkyl chains and two methyl groups.
Benzalkonium compounds (BACs): In this class, the nitrogen is bonded to two methyl groups, one long alkyl chain, and a benzyl (B1604629) group.
The primary differences lie in their application, which is dictated by their structure. While this compound and its close analogues are key intermediates in synthesis and as plant growth regulators, other QACs are predominantly used for their surfactant and biocidal properties. nih.gov For example, BACs, DADMACs, and ATMACs are active ingredients in a vast number of disinfectants, sanitizers, and personal care products due to their ability to disrupt the cell membranes of microorganisms. nih.goviosrjournals.org
The table below provides a comparative overview of different QAC classes.
| Feature | This compound | Alkyltrimethylammonium compounds (ATMACs) | Benzalkonium compounds (BACs) |
| Structure | A short, reactive chloromethyl group and three methyl groups on the nitrogen. | One long alkyl chain (e.g., C12-C18) and three methyl groups. | A benzyl group, two methyl groups, and one long alkyl chain. |
| Primary Use | Chemical intermediate, reagent for synthesis. | Disinfectants, personal care products, phase transfer agents. hnu.edu.cn | Biocides, disinfectants, surfactants. nih.gov |
| Key Property | High reactivity of the chloromethyl group for nucleophilic substitution. | Cationic surfactant activity, antimicrobial properties. | Strong antimicrobial and preservative activity. |
| Example | This compound | Cetyltrimethylammonium bromide (CTAB) | Benzalkonium chloride (BAC) |
This comparison reveals that while all are quaternary ammonium salts, the specific functional groups and chain lengths attached to the central nitrogen atom lead to vastly different applications and fields of research.
Synthesis and Characterization of Novel Analogues for Targeted Research Objectives
The synthesis of novel analogues of this compound is driven by the need for compounds with tailored properties for specific applications, such as enhanced biological activity or suitability for polymerization. The fundamental synthetic route often involves the quaternization of a tertiary amine with a suitable alkylating agent.
Recent research has focused on creating more complex and functionalized analogues:
Bioactive Conjugates: Researchers have synthesized novel sulfonamide-1,2,3-triazole molecular conjugates. This involves a multi-step synthesis, often utilizing click chemistry, such as the copper-catalyzed azide-alkyne cycloaddition, to link different molecular fragments. mdpi.com This approach allows for the combination of the properties of a quaternary ammonium-like structure with the therapeutic potential of other pharmacophores.
Modified Natural Polymers: Chitosan (B1678972), a natural polysaccharide, has been chemically modified to include quaternary ammonium groups. For example, 2-Hydroxypropyl trimethyl ammonium chloride chitosan (HACC) is synthesized by reacting chitosan with 3-chloro-2-hydroxypropyl trimethyl ammonium chloride in an alkaline medium. mdpi.com Such derivatives combine the biocompatibility and biodegradability of chitosan with the cationic nature of the QAC group, making them suitable for various biomedical and industrial applications.
The characterization of these newly synthesized analogues is crucial to confirm their structure and purity. A suite of analytical techniques is employed for this purpose:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to elucidate the molecular structure, confirming the position of various functional groups, such as the N⁺(CH₃)₃ group which typically shows a characteristic signal. mdpi.com
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the presence of specific chemical bonds and functional groups in the molecule.
Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are used to determine the molecular weight of the synthesized compound, confirming its identity.
Elemental Analysis: This technique validates the stoichiometric composition of the synthesized compound.
These synthetic and characterization efforts enable the precise design of molecules for targeted research objectives, from developing new antiparasitic agents to creating functional biopolymers. mdpi.commdpi.com
Integration of Derivatives in Advanced Materials Science Applications
Derivatives of this compound are pivotal in materials science, particularly in the synthesis of functional polymers. The reactive chloromethyl group serves as a handle to introduce quaternary ammonium functionalities onto polymer backbones, leading to materials with unique ionic properties.
The introduction of quaternary ammonium groups into polymers dramatically alters their properties, imparting characteristics like water solubility, conductivity, and the ability to interact with anionic species. A common strategy involves the chemical modification of pre-existing polymers.
Styrene-based polymers are frequently used as substrates. Polystyrene or styrene-divinylbenzene copolymers can be chloromethylated to introduce reactive -CH₂Cl groups onto the aromatic rings. researchgate.net These chloromethylated polymers can then be reacted with a tertiary amine, such as trimethylamine (B31210), in a process called amination or quaternization. This reaction grafts trimethylammonium chloride groups onto the polymer backbone, transforming a non-polar polymer into a strong polyelectrolyte or an ion-exchange resin. research-nexus.netresearchgate.net
This approach has been used to create:
Graft Copolymers: Where polystyrene chains are grafted onto a different polymer backbone, followed by chloromethylation and cationization of the polystyrene grafts. researchgate.net
Functionalized Resins: Crosslinked polystyrene beads are functionalized to create materials for various applications in chemistry and biochemistry. researchgate.net
These functionalized copolymers and networks are explored for use as flocculants in water treatment, components in membranes, and as supports for catalysts.
One of the most significant material science applications of this compound chemistry is the production of anion-exchange resins. research-nexus.netgoogle.com These resins are critical materials used extensively in water purification, chemical separation, and catalysis. google.com
The synthesis process typically involves two main steps:
Polymer Backbone Synthesis and Chloromethylation: A porous, crosslinked polymer matrix is created, most commonly by the suspension polymerization of styrene (B11656) and a crosslinking agent like divinylbenzene. This polymer is then chloromethylated to introduce the reactive chloromethyl groups. This step is crucial as it determines the potential ion-exchange capacity of the final resin. google.com
Amination: The chloromethylated polymer is then reacted with an amine to introduce the fixed ionic groups. For strong base anion-exchange resins, a tertiary amine like trimethylamine is used. The reaction attaches -CH₂N⁺(CH₃)₃Cl⁻ groups to the polymer matrix.
An alternative and safer route involves the copolymerization of vinylbenzyl chloride with divinylbenzene, which avoids the use of carcinogenic chloromethylating agents. research-nexus.netresearchgate.net The resulting copolymer already contains the necessary chloromethyl groups and can be subsequently aminated with trimethylamine to yield the final anion-exchange resin. research-nexus.net Research has shown that using ethanolic trimethylamine can lead to a high degree of amination. research-nexus.netresearchgate.net These resins are characterized by their ion-exchange capacity, thermal stability, and swelling behavior. research-nexus.netresearchgate.net The resulting materials show enhanced thermal stability compared to some commercial resins, making them advantageous for water treatment applications. research-nexus.net
Analytical Methodologies for Research and Characterization of Chloromethyl Trimethylammonium Chloride
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Spectroscopic methods are indispensable for confirming the molecular structure and assessing the purity of (Chloromethyl)-trimethylammonium chloride. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools utilized for this purpose.
Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy provides valuable information about the functional groups present in the molecule. The IR spectrum of this compound exhibits characteristic absorption bands that confirm its structure. The presence of the chloromethyl group is indicated by a C-Cl stretching vibration, typically observed in the range of 650–750 cm⁻¹. Furthermore, the successful formation of the quaternary ammonium (B1175870) salt can be confirmed by the appearance of a C-N stretching band. For instance, in related quaternary ammonium compounds, this peak can be observed around 1378 cm⁻¹. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy offers a more detailed insight into the molecular structure by probing the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei.
In the ¹H NMR spectrum, the protons of the trimethylammonium group typically appear as a singlet, while the protons of the chloromethyl group are also expected to produce a distinct singlet. The chemical shift of the N-CH₂Cl protons is anticipated to be in the range of δ 3.2–3.5 ppm, influenced by the adjacent positively charged nitrogen and the electronegative chlorine atom.
The ¹³C NMR spectrum provides further confirmation of the carbon framework. The carbon of the chloromethyl group (CH₂Cl) is expected to show a significant downfield shift due to the electronegativity of the chlorine atom. In similar structures, this peak can be found at a chemical shift of approximately 45 ppm. The carbons of the trimethylammonium group will also have a characteristic chemical shift.
Table 1: Spectroscopic Data for this compound and Related Structures
| Technique | Functional Group | Characteristic Peak/Chemical Shift | Reference |
|---|---|---|---|
| IR Spectroscopy | C-Cl Stretch | 650–750 cm⁻¹ | |
| C-N⁺ Stretch | ~1378 cm⁻¹ | researchgate.net | |
| ¹H NMR | N-CH₂Cl | δ 3.2–3.5 ppm | |
| ¹³C NMR | CH₂Cl | ~45 ppm |
Note: Specific values can vary depending on the solvent and experimental conditions.
Chromatographic Separations for Compound Analysis and Quantification
Chromatographic techniques are essential for separating this compound from impurities, reaction byproducts, and for its quantification in various matrices. High-Performance Liquid Chromatography (HPLC) is a particularly powerful tool for the analysis of such ionic compounds.
High-Performance Liquid Chromatography (HPLC) Techniques
Due to the ionic and highly polar nature of this compound, standard reversed-phase HPLC can be challenging. Therefore, ion-pair chromatography is a commonly employed technique. nih.govtcichemicals.com This method involves the addition of an ion-pairing reagent to the mobile phase. The reagent, which has a charge opposite to the analyte, forms a neutral ion-pair with the analyte, allowing it to be retained and separated on a reversed-phase column (e.g., C8 or C18).
Common ion-pairing reagents for cationic compounds like this compound include alkyl sulfonates or perfluorinated carboxylic acids, such as heptafluorobutyric acid (HFBA). The mobile phase typically consists of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727).
Detection of the compound can be achieved through various methods. If the molecule lacks a suitable chromophore for UV detection, alternative detectors such as an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) can be utilized. thermofisher.com HPLC coupled with mass spectrometry (HPLC-MS) offers high sensitivity and selectivity, providing both quantification and structural confirmation.
Table 2: Representative HPLC Parameters for Quaternary Ammonium Compound Analysis
| Parameter | Description |
|---|---|
| Technique | Ion-Pair Reversed-Phase HPLC |
| Stationary Phase | C8 or C18 |
| Mobile Phase | Acetonitrile/Aqueous buffer with ion-pairing reagent (e.g., HFBA) |
| Ion-Pairing Reagent | Heptafluorobutyric acid (HFBA) or Sodium Alkanesulfonates |
| Detection | Mass Spectrometry (MS), Evaporative Light Scattering (ELSD), or UV (if applicable) |
Note: Method parameters need to be optimized for the specific analysis.
Advanced Characterization for Polymerized Forms and Complex Matrices
When this compound is used as a monomer to create polymers, further analytical techniques are required to characterize the resulting macromolecules and their thermal properties.
Light Scattering for Molecular Weight and Polymer Dimensions
Static Light Scattering (SLS) is a fundamental technique for determining the absolute weight-average molecular weight (Mw) of polymers in solution. brookhaveninstruments.comwikipedia.org The method is based on measuring the intensity of light scattered by the polymer molecules at various angles and concentrations. brookhaveninstruments.com By plotting the data in a Zimm plot, one can extrapolate to zero angle and zero concentration to determine the Mw, the radius of gyration (Rg), which is a measure of the polymer's size, and the second virial coefficient (A₂), which provides information about polymer-solvent interactions. wikipedia.org For polyelectrolytes, such as polymers derived from this compound, the measurements are typically performed in the presence of a salt to screen electrostatic interactions between the polymer chains. brookhaveninstruments.com
Table 3: Information Obtained from Static Light Scattering of Polymers
| Parameter | Description |
|---|---|
| Weight-Average Molecular Weight (Mw) | The average molecular weight of the polymer chains. |
| Radius of Gyration (Rg) | A measure of the overall size and dimensions of the polymer coil in solution. |
| Second Virial Coefficient (A₂) | Indicates the quality of the solvent and the extent of polymer-solvent interactions. |
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for Thermal Properties
Differential Scanning Calorimetry (DSC) is used to investigate the thermal transitions of a polymer. By measuring the heat flow into or out of a sample as a function of temperature, one can determine the glass transition temperature (Tg). The Tg is a critical property of amorphous or semi-crystalline polymers, representing the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. researchgate.net This transition is crucial as it dictates the material's mechanical properties and operational temperature range.
Thermogravimetric Analysis (TGA) provides information about the thermal stability and decomposition profile of a polymer. The technique measures the change in mass of a sample as it is heated at a controlled rate. The resulting TGA curve shows the temperatures at which the polymer begins to decompose and the percentage of weight loss at each stage. researchgate.net For polymers containing quaternary ammonium groups, TGA can reveal the onset temperature of decomposition, which is a key indicator of their thermal stability. rsc.org Studies on related quaternary ammonium salt polymers have shown decomposition can begin at temperatures around 240-290 °C. rsc.orgmalvernpanalytical.com
Table 4: Thermal Properties of Quaternary Ammonium Polymers from DSC and TGA
| Technique | Parameter | Typical Information |
|---|---|---|
| DSC | Glass Transition Temperature (Tg) | Temperature of transition from glassy to rubbery state. |
| TGA | Onset of Decomposition | Temperature at which significant weight loss begins. |
| Weight Loss (%) | Percentage of mass lost at different temperature ranges, indicating decomposition stages. |
Kinetic Analysis Methods for Reaction Rate and Mechanism Determination
The kinetic analysis of this compound and its related reactions is fundamental to understanding its reactivity and formation pathways. The determination of reaction rates and the elucidation of reaction mechanisms are primarily achieved through a combination of experimental measurements and computational modeling. These studies often focus on the principles of nucleophilic substitution, as the chloromethyl group is susceptible to displacement by nucleophiles.
Computational Analysis of Formation Kinetics
The formation of quaternary ammonium salts from alkyl chlorides and tertiary amines, known as the Menshutkin reaction, serves as a model for understanding the kinetics of reactions involving this compound. nih.gov Detailed computational studies, such as those using Density Functional Theory (DFT), provide deep insight into the reaction mechanism and energetics. nih.gov
For the analogous reaction of methyl chloride with trimethylamine (B31210), calculations reveal a classic SN2 pathway. The process begins with the formation of a reactant complex, proceeds through a transition state, and yields an ion-pair product. nih.gov The geometry of the transition state shows the characteristic Walden inversion of the methyl group. nih.gov
A significant factor influencing the reaction rate is the polarity of the solvent. nih.gov The energy barrier for the reaction is substantially lower in polar solvents compared to the gas phase, which is attributed to the stabilization of the ionic transition state and products in polar media. nih.gov
Below is a table of calculated activation barriers for the reaction between methyl chloride and trimethylamine in different media, illustrating the profound effect of the solvent on reaction kinetics.
| Medium | Computational Method | Activation Energy (ΔE‡) (kcal/mol) | Gibbs Free Energy of Activation (ΔG‡) (kcal/mol) | Reference |
|---|---|---|---|---|
| Gas Phase | B3LYP | 12.7 | 24.6 | nih.gov |
| Gas Phase | MPW1K | 15.7 | 27.5 | nih.gov |
| Chloroform | B3LYP | 4.8 | 16.5 | nih.gov |
| Water | B3LYP | 3.5 | 15.4 | nih.gov |
Experimental Methodologies and Mechanistic Determination
Experimental kinetic studies on analogous systems, such as the reaction of 1-chloromethylnaphthalene with various anilines, provide a framework for the types of methods applicable to this compound. ias.ac.in
Rate Measurement: Bimolecular rate constants can be determined using techniques like the conductometric method. This approach is effective because the formation of ionic products from neutral reactants leads to a measurable change in the electrical conductivity of the solution over time. ias.ac.in
Temperature Effects: The influence of temperature on the reaction rate is typically analyzed using the Arrhenius equation. By measuring rate constants at different temperatures, the activation energy for the reaction can be calculated. ias.ac.in
Mechanistic Confirmation: The consistency of a reaction mechanism across a series of related reactants can be tested using an isokinetic relationship. A linear correlation between activation enthalpy (ΔH‡) and activation entropy (ΔS‡) for a series of reactions suggests a common mechanism, such as SN2. ias.ac.in For example, in the study of 1-chloromethylnaphthalene with anilines, the applicability of this relationship confirmed that each reaction in the series proceeds via the same SN2 pathway. ias.ac.in
Alternative Radical-Based Mechanisms
While nucleophilic substitution is the predominant pathway, kinetic analysis under different conditions, such as high-temperature pyrolysis or in the presence of radical initiators, may reveal alternative mechanisms. Theoretical and kinetic modeling of chloromethane, for instance, has extensively studied its unimolecular decomposition and H-abstraction reactions involving the chloromethyl radical (ĊH₂Cl). dtu.dk These radical reactions follow different kinetic models and are important in environments distinct from typical solution-phase organic synthesis. dtu.dkresearchgate.net
Environmental Fate and Behavior Studies in Academic Contexts
Degradation Pathways and Kinetic Parameters
The degradation of (Chloromethyl)-trimethylammonium chloride in the environment is expected to proceed through various mechanisms, with photochemical transformation being a key abiotic process.
In atmospheric and aqueous environments, the photochemical transformation of organic compounds can occur through direct photolysis or indirect photo-oxidation initiated by reactive species such as hydroxyl radicals (•OH).
For many quaternary ammonium (B1175870) compounds, direct photolysis, which involves the absorption of sunlight leading to molecular breakdown, is not a significant degradation pathway due to limited spectral overlap between their absorbance and solar emission. rsc.org The primary photochemical fate of many QACs in aquatic environments is governed by their reaction with hydroxyl radicals. rsc.org These reactions are often diffusion-controlled, with rate constants in the range of approximately 2.9 × 10⁹ to 1.2 × 10¹⁰ M⁻¹ s⁻¹. rsc.org
The photochemical degradation of QACs can be a slow process, with predicted photolysis half-lives ranging from 12 to 94 days in surface water, indicating slow abiotic degradation. rsc.org The degradation rate is influenced by factors such as the structure of the QAC, the presence of photosensitizers, and the composition of the water matrix. tudelft.nl
Interactive Data Table: General Photochemical Fate of Quaternary Ammonium Compounds
| Degradation Pathway | Significance | Influencing Factors | Typical Half-life |
|---|---|---|---|
| Direct Photolysis | Generally low | Spectral overlap, quantum yield | Variable, often long |
Environmental Remediation and Application Through Ion-Exchange Materials
Due to their cationic nature, quaternary ammonium compounds can be effectively removed from aqueous solutions using ion-exchange materials. This process is a promising remediation strategy for water contaminated with these compounds.
The primary mechanism for the removal of this compound by ion-exchange resins is cation exchange. The positively charged trimethylammonium group of the molecule displaces cations (such as H⁺ or Na⁺) from the functional groups of a cation-exchange resin.
The efficiency of this process is dependent on several factors, including the type of ion-exchange resin, the initial concentration of the contaminant, contact time, pH, and the presence of competing cations. e3s-conferences.orgnih.gov Studies on the removal of other QACs, such as benzalkonium chloride (BAC), have shown that strongly acidic macroporous resins exhibit high ion exchange capacity. e3s-conferences.orge3s-conferences.org For example, the macroporous resin C150 H has demonstrated a high BAC ion exchange capacity of 153.8 mg/mL. e3s-conferences.org
The adsorption of QACs onto ion-exchange resins can often be described by the Langmuir isotherm model, which suggests monolayer adsorption onto a surface with a finite number of identical sites. researchgate.netresearchgate.net The kinetics of the ion-exchange process for QACs often follow a pseudo-second-order model, indicating that chemisorption may be the rate-limiting step. bohrium.com
In addition to electrostatic interactions, other mechanisms such as π-π interactions between the aromatic rings of the resin (like polystyrene-divinylbenzene based resins) and the organic part of the cation can contribute to the adsorption process, leading to high uptake capacities. nih.govmdpi.com The structure of the resin, including its matrix (gel or macroporous) and grain size, also plays a crucial role by affecting the accessibility of the active sites to the larger organic cations. e3s-conferences.org
Interactive Data Table: Ion-Exchange Resins for Quaternary Ammonium Compound Removal
| Resin Type | Functional Group | Matrix | Adsorption Mechanism | Key Findings |
|---|---|---|---|---|
| Strongly Acidic Cation | Sulfonic Acid | Polystyrene-Divinylbenzene | Cation Exchange, π-π interactions | High capacity for QACs. e3s-conferences.orgnih.gov |
Q & A
Q. What are the common synthetic routes for (chloromethyl)-trimethylammonium chloride in laboratory settings?
The compound is synthesized via quaternization of tertiary amines with chloromethylating agents. Key methodologies include:
- Reaction of trimethylamine with chloromethyl chloride under controlled conditions (e.g., 0–5°C, inert atmosphere) to minimize hydrolysis.
- Adaptation of choline chloride synthesis : Substituting chloroethanol with chloromethyl chloride derivatives, as described for choline chloride (CAS 67-48-1) production via ethylene oxide, HCl, and trimethylamine .
- Scalable methods : Continuous extraction processes using strippers to achieve 60–80% yield, with purity validated via IR and elemental analysis .
Q. Which analytical techniques are most effective for characterizing structural integrity?
- NMR spectroscopy : 1H/13C NMR confirms quaternary ammonium structure and chloromethyl group positioning (e.g., δ 3.2–3.5 ppm for N-CH2Cl) .
- IR spectroscopy : Peaks at 650–750 cm⁻¹ correlate with C-Cl stretching vibrations .
- Elemental analysis : Validates stoichiometric chlorine content (theoretical Cl: ~32.4%; experimental: 31.7% observed) .
- Mass spectrometry (ESI-MS) : Molecular ion peaks at m/z 139.62 confirm molar mass .
Q. How can researchers assess purity and identify common contaminants?
Common contaminants include unreacted trimethylamine hydrochloride or hydrolysis byproducts (e.g., dimethylamine derivatives).
Advanced Research Questions
Q. What strategies mitigate hydrolysis during aqueous-phase reactions?
- pH control : Buffered solutions (pH <6) prevent alkaline degradation .
- Low-temperature reactions : 0–5°C slows hydrolysis kinetics .
- Aprotic solvents : Use DMF or DMSO to reduce water activity .
- Encapsulation : Cyclodextrin derivatives stabilize the compound, as demonstrated in NMR solvating agent studies .
- Kinetic monitoring : UV-Vis at 240 nm tracks degradation rates, with half-life (t₁/₂) ~12 hours at pH 7 .
Q. How is the compound utilized in anion-exchange resins for environmental remediation?
- Synthesis : Copolymerization with crosslinkers (e.g., N,N'-methylene-bis-acrylamide) at monomer ratios of 1:2–1:5, initiated by 2% ammonium persulfate .
- Adsorption efficiency : Removes vanadium(V) (95% efficiency at pH 3) and molybdenum(VI) via electrostatic interactions. Langmuir isotherm models confirm monolayer adsorption (Qmax = 120 mg/g) .
- Regeneration : Resins are reusable for 5 cycles with 0.1 M NaOH elution .
Q. What mechanistic insights explain its enzyme inhibitory effects?
- Binding studies : Isothermal titration calorimetry (ITC) reveals dissociation constants (Kd) of ~10⁻⁵ M with acetylcholinesterase, driven by quaternary ammonium-electrostatic interactions .
- Molecular docking : Chloride ions displace catalytic water molecules in enzyme active sites, disrupting hydrolysis (e.g., in sphingomyelinase) .
- Thermodynamic stability : ΔG° = −28 kJ/mol indicates spontaneous complex formation .
Q. How does the compound enhance electrochemical impedance spectroscopy (EIS) in membrane studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
